叔丁氧羰基-N-酰胺-PEG7-胺

描述

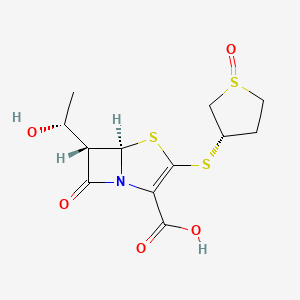

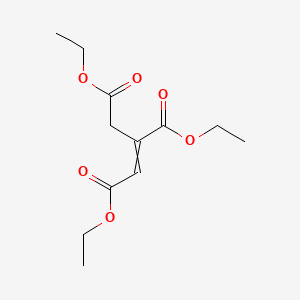

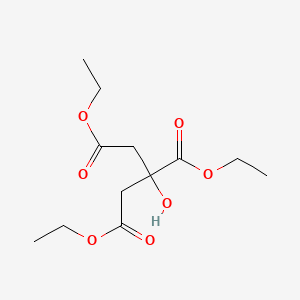

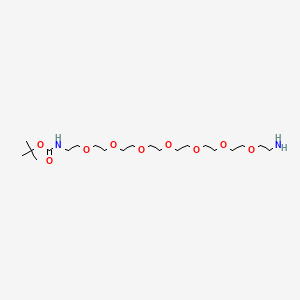

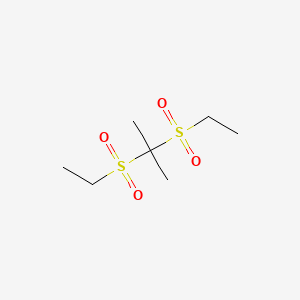

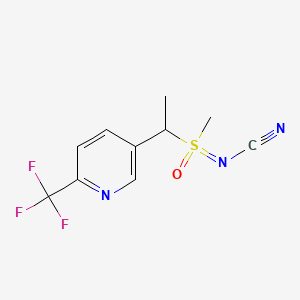

T-boc-N-amido-PEG7-Amine is a polyethylene glycol (PEG) derivative . It contains an amino group and a Boc-protected amino group . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .

Synthesis Analysis

The amino group in t-boc-N-amido-PEG7-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular formula of t-boc-N-amido-PEG7-Amine is C21H44N2O9 . It has a molecular weight of 468.6 g/mol .Chemical Reactions Analysis

The amino group in t-boc-N-amido-PEG7-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis

T-boc-N-amido-PEG7-Amine is soluble in DMSO . It appears as a pale yellow or colorless oily liquid . It has a predicted boiling point of 547.7±50.0°C and a predicted density of 1.075±0.06 g/cm3 .科学研究应用

抗体药物偶联物 (ADC) 的合成

作为一种可裂解的 PEG 连接体,“叔丁氧羰基-N-酰胺-PEG7-胺”用于 ADC 的合成。它们是靶向癌症疗法,将抗体与细胞毒性药物结合在一起,从而将药物直接递送到癌细胞,同时最大程度地减少对健康细胞的影响 .

表面修饰

“叔丁氧羰基-N-酰胺-PEG7-胺”中的氨基可以与酸或活性酯反应,使其适合用于材料的表面修饰。这可以提高生物相容性或在表面添加官能团以进行进一步的化学反应 .

化学修饰

它的氨基还可以对各种分子进行化学修饰,这对于创建具有所需性质的新化合物以用于研究或治疗用途至关重要 .

颗粒修饰

该化合物可用于修饰颗粒表面,例如脂质体或纳米颗粒,这些颗粒可用于诊断测定或作为药物递送载体 .

标记

最后,“叔丁氧羰基-N-酰胺-PEG7-胺”可用于用荧光染料或其他标记物标记分子,帮助可视化和跟踪生物过程 .

所有这些应用都利用了“叔丁氧羰基-N-酰胺-PEG7-胺”的独特特性,展示了它在科学研究中的多功能性。

Smolecule BOC Sciences BroadPharm BroadPharm Amino PEG

作用机制

Target of Action

t-boc-N-amido-PEG7-Amine, also known as Boc-NH-PEG7-NH2, is a polyethylene glycol (PEG) derivative . It is primarily used as a reagent in the preparation of biotinylated spacers present in glucose-transporter probes . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group of the compound can react .

Mode of Action

The compound contains an amino group and a Boc-protected amino group . The amino group is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

It is known that the compound is used in the synthesis of biotinylated spacers present in glucose-transporter probes . Therefore, it can be inferred that the compound plays a role in the biochemical pathways related to glucose transport.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of t-boc-N-amido-PEG7-Amine is the formation of biotinylated spacers in glucose-transporter probes . These spacers play a crucial role in the function of the probes, enabling the detection and study of glucose transport.

Action Environment

The action of t-boc-N-amido-PEG7-Amine is influenced by environmental factors such as pH. The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

安全和危害

T-boc-N-amido-PEG7-Amine is not classified as a hazard . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . If inhaled, it is recommended to move to fresh air . If ingested, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

属性

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44N2O9/c1-21(2,3)32-20(24)23-5-7-26-9-11-28-13-15-30-17-19-31-18-16-29-14-12-27-10-8-25-6-4-22/h4-19,22H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIMIYPOESODPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90410538 | |

| Record name | Boc-PEG-amine (n=7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90410538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

206265-98-7 | |

| Record name | Boc-PEG-amine (n=7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90410538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)